molecular formula C22H18ClN3S B11487301 2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B11487301
M. Wt: 391.9 g/mol
InChI Key: YECMTXMJWOBDDZ-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique structure combining a pyridine ring with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the attachment of the pyridine ring through a sulfanyl linkage. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H18ClN3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C22H18ClN3S/c1-16-5-11-20(12-6-16)26-14-21(17-7-9-18(23)10-8-17)25-22(26)27-15-19-4-2-3-13-24-19/h2-14H,15H2,1H3

InChI Key

YECMTXMJWOBDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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